molecular formula C9H8N2O B595822 8-Aminoisoquinolin-3-ol CAS No. 1374652-00-2

8-Aminoisoquinolin-3-ol

Cat. No. B595822
M. Wt: 160.176
InChI Key: PFJTYRWPGJPLPS-UHFFFAOYSA-N
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Description

8-Aminoquinoline is the 8-amino derivative of quinoline . It is a pale yellow solid and is structurally analogous to 8-hydroxyquinoline . The derivatives primaquine, tafenoquine, and pamaquine have been tested for anti-malaria activity .


Synthesis Analysis

The original synthesis of 8-Aminoquinoline involved nitration of quinoline to give a mixture of the 5- and 8-nitroderivatives, which were separated by distillation and sublimation. Reduction of the 8-nitro isomer with tin powder in the presence of hydrochloric acid gave the amines .


Molecular Structure Analysis

The molecular structure of 8-Aminoquinoline consists of a benzene ring fused with a pyridine moiety, with the molecular formula C9H8N2 .


Chemical Reactions Analysis

8-Aminoquinoline can undergo various reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Physical And Chemical Properties Analysis

8-Aminoquinoline is a pale yellow solid with a melting point of 65 °C (149 °F; 338 K) .

Safety And Hazards

A major drawback to the 8-aminoquinolines is their toxicity in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals . They may cause serious eye irritation, skin irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of 8-Aminoquinoline research could involve the development of safer and more efficacious compounds, given its potential for treating malaria and other diseases .

properties

IUPAC Name

8-amino-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJTYRWPGJPLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=O)NC=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309670
Record name 8-Amino-3(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Aminoisoquinolin-3-ol

CAS RN

1374652-00-2
Record name 8-Amino-3(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374652-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Amino-3(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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